Methyl 4-oxo-4-{[2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate
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Overview
Description
Methyl 4-oxo-4-{[2-(trifluoromethyl)[1,3]benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate is a complex organic compound that features a unique structure combining benzimidazole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4-{[2-(trifluoromethyl)[1,3]benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the benzothiazole moiety: This step involves the cyclization of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.
Coupling of the two heterocyclic systems: The benzimidazole and benzothiazole units are linked through a suitable linker, often involving amide or ester bond formation.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-{[2-(trifluoromethyl)[1,3]benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
Methyl 4-oxo-4-{[2-(trifluoromethyl)[1,3]benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4-{[2-(trifluoromethyl)[1,3]benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Benzothiazole derivatives: Compounds with the benzothiazole moiety also show comparable properties and applications.
Trifluoromethylated compounds: The presence of the trifluoromethyl group is a common feature in many bioactive molecules, contributing to their stability and lipophilicity.
Uniqueness
Methyl 4-oxo-4-{[2-(trifluoromethyl)[1,3]benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H14F3N3O3S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 4-oxo-4-[[2-(trifluoromethyl)benzimidazolo[2,1-b][1,3]benzothiazol-4-yl]amino]butanoate |
InChI |
InChI=1S/C19H14F3N3O3S/c1-28-16(27)7-6-15(26)23-12-8-10(19(20,21)22)9-14-17(12)29-18-24-11-4-2-3-5-13(11)25(14)18/h2-5,8-9H,6-7H2,1H3,(H,23,26) |
InChI Key |
WFTMISDBVJREOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=C2C(=CC(=C1)C(F)(F)F)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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